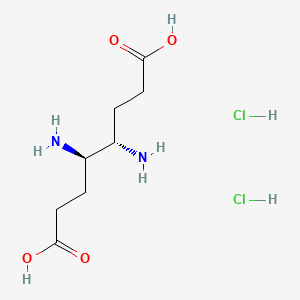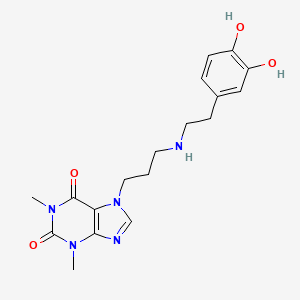
2-Chloroacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroacetimidamide is a chlorinated organic compound with the molecular formula C₂H₅ClN₂. It is a colorless solid that may appear yellow if impure. This compound is known for its characteristic odor and is readily soluble in water. It has been used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroacetimidamide can be synthesized through several methods. One common approach involves the reaction of chloroacetonitrile with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, this compound is often produced by the ammonolysis of esters of chloroacetic acid. This method involves the reaction of chloroacetic acid esters with ammonia, resulting in the formation of this compound and methanol as a byproduct.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroacetimidamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as thiocyanate or hydroxide ions.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Potassium Thiocyanate: Used in substitution reactions to replace the chlorine atom.
Methanol: Often used as a solvent in various reactions involving this compound.
Major Products:
Substituted Amidines: Formed through substitution reactions.
Imines: Formed through condensation reactions with aldehydes or ketones.
Scientific Research Applications
2-Chloroacetimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroacetimidamide involves its ability to inhibit specific enzymes. It acts by binding to the active site of enzymes such as dimethylargininase and peptidylarginine deiminase, thereby blocking their activity. This inhibition can affect various biochemical pathways and has potential therapeutic applications .
Comparison with Similar Compounds
- 2-Chloroacetamidine
- 2-Chloroethanimidamide
- Chloromethylcarboxamidine
Comparison: 2-Chloroacetimidamide is unique due to its specific structure and reactivity. Compared to similar compounds, it has a distinct ability to participate in nucleophilic substitution and condensation reactions, making it a versatile intermediate in organic synthesis. Its applications in enzyme inhibition also set it apart from other related compounds.
Properties
IUPAC Name |
2-chloroethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2/c3-1-2(4)5/h1H2,(H3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAHGEUFOYIGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
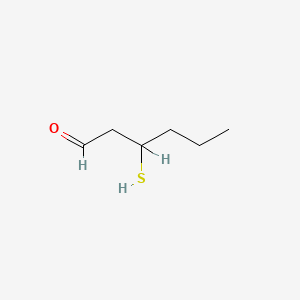
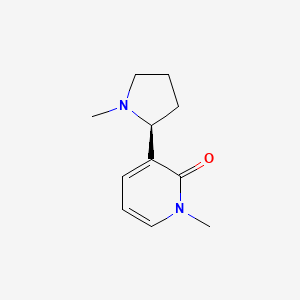
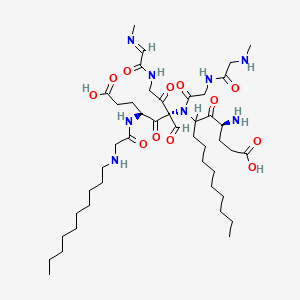



![4-[2-[[2-(3-Aminopropanoylamino)-1-(3,4,5-trihydroxyphenyl)ethyl]amino]phenyl]-2-iminobutanoic acid](/img/structure/B1221493.png)
